Einecs 283-831-3

Descripción

Contextualizing the Academic Significance of the Titanium Complex

The academic significance of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium stems from its versatile applications and the unique properties endowed by its molecular structure. Titanium complexes, in general, are renowned for their catalytic prowess, and this compound is no exception. It serves as a catalyst in crucial organic synthesis reactions like esterification and transesterification. ontosight.ai Furthermore, its ability to form stable and durable films makes it a valuable component in the production of coatings, such as paints and varnishes. ontosight.ai The compound also functions as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai

The presence of both oxalate (B1200264) and isopropoxide ligands imparts a specific stability and reactivity to the complex, making it a subject of interest for understanding coordination chemistry and reaction mechanisms. ontosight.aismolecule.com Research into such compounds contributes to the broader understanding of how ligand choice influences the electronic and steric properties of the metal center, which in turn dictates its catalytic activity and material properties.

Historical Trajectories in the Study of Related Organometallic Compounds

The study of organotitanium compounds has a rich history that provides context for the current research on (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. While initial attempts to synthesize organotitanium compounds date back to the 19th century, the field gained significant momentum in the mid-20th century. wikipedia.org A major breakthrough came in 1954 with the synthesis of titanocene (B72419) dichloride. wikipedia.org

The subsequent discovery of titanium-based Ziegler-Natta catalysts revolutionized polymer chemistry and had profound industrial applications, a development recognized with the Nobel Prize in Chemistry in 1963. wikipedia.org This underscored the immense technical importance of organotitanium chemistry. wikipedia.org Early research primarily focused on titanium in its +4 oxidation state, which remains dominant. wikipedia.org Over the decades, the focus has expanded to include a wide array of ligand systems beyond simple alkyls, with mixed-ligand complexes containing alkoxide and cyclopentadienyl (B1206354) groups proving to be more stable and versatile. wikipedia.org The development of titanium-based metal-organic frameworks (MOFs) represents a more recent frontier, with the first crystalline and porous carboxylate Ti-MOF, MIL-125, being synthesized in 2009. ntu.edu.sg These historical developments have paved the way for the investigation of more intricate structures like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, as researchers continue to explore the vast potential of titanium-based compounds.

Scope and Research Objectives for Investigating the Titanium Complex

Current and future research on (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is driven by a set of clear objectives aimed at fully harnessing its potential. A primary goal is to further elucidate its catalytic mechanisms in various organic transformations. Understanding the kinetics and thermodynamics of these reactions can lead to the design of more efficient and selective catalytic systems.

Another key research area is its application in materials science. Investigations are ongoing to explore its use in creating advanced materials and coatings with unique optical, electrical, and magnetic properties. ontosight.ai For instance, titanium oxalate complexes have been studied as precursors for the synthesis of different phases of titanium dioxide (TiO2), such as anatase, brookite, and rutile, which are materials with significant photocatalytic applications. researchgate.net The specific structure of the titanium oxalate complex can influence the resulting TiO2 polymorph. researchgate.net

Furthermore, the potential biological applications of titanium complexes are an emerging field of interest. smolecule.com Following the success of platinum-based chemotherapy, titanium(IV) complexes have been investigated as potential anticancer agents due to their high efficacy and low toxicity. wikipedia.org Research is exploring the use of such compounds in medical imaging and drug delivery systems. smolecule.com Therefore, a comprehensive investigation of the biological interactions of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is a valid research objective.

Detailed Research Findings

The properties and reactivity of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium and related compounds have been the subject of various studies. The synthesis of such complexes often involves the reaction of a titanium precursor, like titanium tetrachloride or titanium isopropoxide, with oxalic acid. smolecule.compsu.ac.th The reaction conditions, such as temperature and pH, are crucial for the formation of the desired complex. smolecule.com

Spectroscopic techniques are instrumental in characterizing these compounds and understanding their interactions. For instance, infrared and Raman spectroscopy can confirm the presence of both oxalate and titanium-oxygen bonds. tudublin.ie Studies on related systems have used techniques like UV-visible and NMR spectroscopy to analyze binding interactions with other molecules. smolecule.com

The chemical reactivity of these complexes is also a key area of study. They can undergo oxidation to form titanium complexes in higher oxidation states or be reduced to lower oxidation state species. smolecule.com Additionally, the oxalate and propan-2-olato ligands can be substituted with other ligands, opening up pathways to new titanium compounds with tailored properties. smolecule.com

| Property | Value |

| EINECS Number | 283-831-3 |

| Alternate Names | Titanium isopropoxide oxalate |

| Molecular Formula | C8H14O6Ti |

| Ligands | Oxalate, Propan-2-olate |

| Application Area | Specific Use |

| Catalysis | Esterification, Transesterification |

| Materials Science | Coatings (Paints, Varnishes), Precursor for TiO2 |

| Pharmaceuticals | Intermediate in synthesis |

Propiedades

Número CAS |

84731-72-6 |

|---|---|

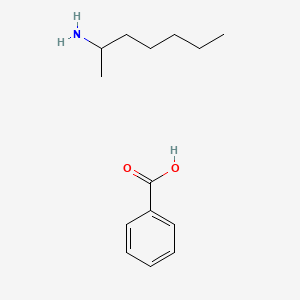

Fórmula molecular |

C14H23NO2 |

Peso molecular |

237.34 g/mol |

Nombre IUPAC |

benzoic acid;heptan-2-amine |

InChI |

InChI=1S/C7H17N.C7H6O2/c1-3-4-5-6-7(2)8;8-7(9)6-4-2-1-3-5-6/h7H,3-6,8H2,1-2H3;1-5H,(H,8,9) |

Clave InChI |

YWEUMXMZSVVUEG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C)N.C1=CC=C(C=C1)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Oxalato 2 O,o Bis Propan 2 Olato Titanium

Established Synthetic Pathways for the Titanium Complex

The synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is predominantly achieved through a direct reaction involving a titanium(IV) precursor, oxalic acid, and propan-2-ol. This method allows for the controlled formation of the mixed-ligand complex.

Precursor Identification and Sourcing Strategies

The selection of the titanium precursor is a critical step in the synthesis of the target complex. The two most commonly employed precursors are titanium tetrachloride (TiCl₄) and titanium(IV) isopropoxide (Ti(OⁱPr)₄).

Titanium Tetrachloride (TiCl₄): This precursor is a highly reactive, volatile liquid that serves as a versatile starting material in titanium chemistry. Its high electrophilicity facilitates the reaction with both oxalic acid and propan-2-ol. Sourcing for TiCl₄ typically involves suppliers of high-purity inorganic chemicals, with an emphasis on anhydrous conditions due to its extreme sensitivity to moisture.

Titanium(IV) Isopropoxide (Ti(OⁱPr)₄): As a titanium alkoxide, this precursor offers the advantage of already containing the isopropoxide ligands. This can lead to a more direct reaction pathway with oxalic acid. It is generally less corrosive and easier to handle than TiCl₄, though it is also moisture-sensitive. Sourcing strategies focus on obtaining the compound with low water content to prevent premature hydrolysis.

The other key reactants, oxalic acid (H₂C₂O₄) and propan-2-ol (isopropyl alcohol), are readily available from standard chemical suppliers. For optimal results, anhydrous grades of propan-2-ol are preferred to minimize side reactions.

| Precursor | Formula | Key Considerations |

| Titanium Tetrachloride | TiCl₄ | High reactivity, requires stringent anhydrous conditions |

| Titanium(IV) Isopropoxide | Ti(OⁱPr)₄ | Contains isopropoxide ligands, less corrosive |

| Oxalic Acid | H₂C₂O₄ | Typically used as the dihydrate or anhydrous form |

| Propan-2-ol | C₃H₈O | Should be anhydrous to prevent hydrolysis |

Reaction Conditions Optimization in Titanium Complex Synthesis

The successful synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium hinges on the careful control of reaction conditions. Key parameters that are typically optimized include temperature, solvent, and stoichiometry of the reactants.

The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the titanium precursor and the final product. The choice of solvent is crucial; a non-coordinating, anhydrous organic solvent is often employed to facilitate the reaction and subsequent isolation of the product.

Below is a representative table illustrating the hypothetical optimization of reaction conditions:

| Parameter | Investigated Range | Optimal Condition | Rationale |

| Temperature (°C) | 25 - 80 | 50 | Balances reaction rate and minimizes potential side reactions or decomposition. |

| Reaction Time (hours) | 1 - 12 | 6 | Ensures complete reaction without significant product degradation. |

| Molar Ratio (Ti:Oxalate) | 1:0.5 - 1:2 | 1:1 | Stoichiometric ratio for the formation of the desired mono-oxalato complex. |

| Molar Ratio (Ti:Propan-2-ol) | 1:2 - 1:10 | 1:4 | A slight excess of propan-2-ol can favor the formation of the bis(propan-2-olato) species. |

| Solvent | Toluene, Hexane, THF | Toluene | Provides good solubility for reactants and is relatively non-reactive under the reaction conditions. |

Isolation and Purification Methodologies for the Titanium Complex

Following the completion of the reaction, the isolation and purification of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are critical to obtaining a product of high purity. The methodologies employed are contingent on the physical state and solubility of the complex.

If the complex precipitates from the reaction mixture, it can be isolated by filtration. The solid is then typically washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and soluble byproducts. Subsequent drying under vacuum is necessary to remove residual solvent.

For soluble complexes, purification may involve recrystallization. This technique relies on dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The pure complex will crystallize out of the solution, leaving impurities behind. The choice of solvent for recrystallization is critical and is determined through solubility studies.

Further purification can be achieved through techniques such as column chromatography, although this is less common for highly moisture-sensitive compounds. The purity of the final product is typically assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Novel Approaches in Titanium Complex Synthesis

While the direct reaction method is well-established, research into alternative synthetic routes for titanium complexes continues, driven by the desire for more efficient, environmentally friendly, and versatile methodologies.

Exploration of Alternative Synthetic Routes

Alternative synthetic strategies for titanium complexes often focus on milder reaction conditions or different precursor materials.

Solvent-Free Synthesis: This approach involves the direct reaction of the precursors in the absence of a solvent. The reactants are mixed and heated, promoting the formation of the complex. This method is advantageous from a green chemistry perspective as it eliminates solvent waste. However, ensuring homogeneity and controlling the reaction temperature can be challenging.

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs other organic solvents. These techniques can facilitate the formation of crystalline products and may offer access to unique coordination structures. For a moisture-sensitive compound like the target complex, a non-aqueous solvothermal approach would be more appropriate.

Catalytic Strategies in Titanium Complex Formation

The use of catalysts in the formation of titanium complexes is an area of growing interest. Catalysis can potentially lower the activation energy of the reaction, allowing for milder conditions and improved reaction rates. While specific catalytic strategies for the synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are not extensively documented in publicly available literature, general principles of catalytic synthesis of metal alkoxides and mixed-ligand complexes can be considered.

For instance, a base catalyst could be employed to facilitate the deprotonation of oxalic acid and propan-2-ol, enhancing their nucleophilicity and promoting their coordination to the titanium center. Conversely, a Lewis acid catalyst could potentially activate the titanium precursor, making it more susceptible to ligand exchange. The development of such catalytic routes could lead to more efficient and selective syntheses of this and related titanium complexes.

Green Chemistry Principles in Synthetic Route Design of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium

The application of green chemistry principles to the synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgijrei.comresearchgate.net

Solvent Selection and Replacement Studies

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. researchgate.net In the synthesis of organotitanium compounds, traditional reliance on volatile organic compounds (VOCs) is being challenged by the exploration of greener alternatives. rsc.orgresearchgate.net

Current Solvent Usage and Challenges: The synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium and related titanium alkoxides often employs organic solvents to facilitate the reaction between titanium precursors, such as titanium tetrachloride, with oxalic acid and propan-2-ol. vedantu.com These solvents are selected to ensure the solubility of reactants and to control reaction temperature. However, many conventional solvents are flammable, toxic, and contribute to air pollution, posing environmental and safety risks.

Green Solvent Alternatives: Research into green solvents for organic synthesis has identified several promising alternatives to traditional VOCs. researchgate.netresearchgate.net While specific studies on (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are limited, general trends in organometallic synthesis suggest the potential for the following replacements:

Water: As a non-toxic and abundant solvent, water is an attractive green option. researchgate.netresearchgate.net However, the hydrolytic sensitivity of titanium precursors presents a significant challenge that would require careful control of reaction conditions.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. rsc.org Its use could facilitate product separation and catalyst recycling.

Bio-solvents: Solvents derived from renewable resources, such as ethyl lactate and glycerol, are biodegradable and have a lower environmental footprint. researchgate.net

Solvent Replacement Studies: Systematic studies are needed to evaluate the feasibility of these green solvents for the synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. Such studies would involve assessing the impact of the solvent on reaction yield, purity, and kinetics. A comparative analysis of solvent properties is presented in the table below.

Interactive Data Table: Comparison of Conventional and Green Solvents for Organometallic Synthesis

| Solvent | Type | Boiling Point (°C) | Environmental Concerns | Potential for Use in Titanium Complex Synthesis |

| Toluene | Aromatic VOC | 111 | Toxic, flammable, air pollutant | Commonly used, good solubility for reactants |

| Tetrahydrofuran (THF) | Ether VOC | 66 | Peroxide formation, flammable | Often used, good coordinating properties |

| Water | Inorganic | 100 | None | Challenging due to precursor hydrolysis |

| Supercritical CO2 | Supercritical Fluid | 31 (critical temp) | Low | Potential for clean synthesis and separation |

| Ethyl Lactate | Bio-solvent | 154 | Low | Potential green alternative, requires compatibility studies |

Energy Efficiency in Synthesis

Improving the energy efficiency of chemical processes is a cornerstone of green chemistry, leading to reduced costs and a lower carbon footprint. The production of titanium compounds, in general, is known to be energy-intensive. mdpi.comuj.ac.za

Energy Consumption in Titanium Compound Production: The conventional synthesis of titanium compounds often involves significant energy inputs for heating, cooling, and separation processes. The Kroll process, used for titanium metal production, is notoriously energy-consuming. mdpi.comuj.ac.za While the synthesis of specialty organotitanium compounds like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium occurs on a smaller scale, the principles of energy reduction are equally applicable.

Strategies for Enhancing Energy Efficiency: Several strategies can be employed to improve the energy efficiency of the synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium:

Catalysis: The use of highly efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

Process Intensification: As discussed in section 2.4.1, techniques like continuous flow reactors can improve heat and mass transfer, leading to more efficient energy utilization compared to batch processes. rsc.orgyoutube.com

Heat Integration: In a larger-scale process, heat from exothermic reactions can be captured and used to preheat reactants or for other process steps, a practice known as heat integration.

A hypothetical comparison of energy consumption for different synthetic approaches is detailed in the table below.

Interactive Data Table: Estimated Energy Consumption for Different Synthetic Methodologies

| Synthetic Methodology | Estimated Energy Consumption (relative units) | Key Factors Influencing Energy Use |

| Conventional Batch Synthesis | 100 | Heating/cooling cycles, long reaction times |

| Catalytic Batch Synthesis | 70-80 | Lower reaction temperatures, shorter reaction times |

| Continuous Flow Synthesis | 50-70 | Improved heat transfer, reduced reactor volume |

| Microwave-Assisted Synthesis | 40-60 | Rapid, localized heating, shorter reaction times |

Recursive Synthesis and Chain Elongation Strategies for Ligand or Precursor Components

Engineering Recursive Pathways for Complex Ligand Synthesis

The industrial synthesis of oxalic acid and propan-2-ol provides a basis for considering how recursive or chain elongation strategies might be theoretically applied.

Oxalic Acid Synthesis: Oxalic acid is primarily produced through the oxidation of carbohydrates or ethylene glycol. wikipedia.orgknowde.comgoogle.com A less common method involves the carbonylation of alcohols. wikipedia.org

Oxidation of Carbohydrates: This multi-step process involves the oxidation of larger molecules like glucose or sucrose using nitric acid and a vanadium pentoxide catalyst. vedantu.comwikipedia.orgknowde.com While not a recursive synthesis in the traditional sense, it involves the breakdown of a larger, complex molecule into a smaller one.

Oxidative Carbonylation of Alcohols: This method involves the reaction of an alcohol with carbon monoxide and oxygen to form a diester, which is then hydrolyzed to oxalic acid. wikipedia.org A hypothetical recursive approach could involve the controlled addition of CO units to a simpler precursor, though this is not the current industrial practice.

Propan-2-ol Synthesis: Propan-2-ol (isopropyl alcohol) is commercially produced by three main methods: indirect hydration of propylene, direct hydration of propylene, and catalytic hydrogenation of acetone (B3395972). nih.gov

Hydration of Propylene: This process involves the addition of water to propylene and does not lend itself to a recursive or chain elongation strategy. nih.govwikipedia.orgyoutube.com

Hydrogenation of Acetone: Acetone is hydrogenated to produce propan-2-ol. nih.govwikipedia.orgdrpress.org This is a reduction reaction and not a chain elongation process.

While true recursive synthesis for these simple ligands is not a current industrial focus, the principles of building complexity from simpler units are fundamental to organic synthesis.

Industrial Scale Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium requires careful consideration of scalability, process intensification, and economic viability.

Process Intensification and Scalability Assessments

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. youtube.com Scalability assessment evaluates the feasibility of increasing the production volume while maintaining product quality and safety.

Process Intensification in Organometallic Synthesis: For the synthesis of specialty organometallic compounds like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, process intensification can offer significant advantages over traditional batch processing. rsc.org

Continuous Flow Reactors: These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. The improved heat and mass transfer in continuous flow reactors can lead to higher yields, better product consistency, and enhanced safety, especially for exothermic reactions. rsc.org

Microreactors: These are a type of continuous flow reactor with very small channel dimensions, offering extremely high surface-area-to-volume ratios. This can further enhance reaction rates and safety.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit, which can be advantageous if the reaction equilibrium is unfavorable by continuously removing products.

Scalability Assessments: Scaling up the synthesis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would involve:

Thermodynamic and Kinetic Studies: A thorough understanding of the reaction thermodynamics and kinetics is essential to predict how the process will behave on a larger scale.

Pilot Plant Studies: A pilot plant serves as an intermediate step between the laboratory and full-scale production, allowing for the identification and resolution of potential scale-up issues.

Economic Analysis: A detailed cost analysis, including raw materials, energy, equipment, and labor, is necessary to determine the economic feasibility of industrial-scale production.

The table below outlines key considerations for scaling up the synthesis of this compound.

Interactive Data Table: Key Parameters for Scalability Assessment

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

| Batch Size | Grams to Kilograms | Kilograms to Tonnes | Tonnes |

| Reactor Type | Round-bottom flask | Small-scale batch or continuous reactor | Large batch or continuous reactor |

| Heat Management | Simple heating/cooling baths | Jacketed reactors, heat exchangers | Advanced heat integration systems |

| Process Control | Manual | Semi-automated | Fully automated |

| Safety Considerations | Fume hood, personal protective equipment | Process safety management systems, containment | Rigorous hazard and operability (HAZOP) studies |

Mechanistic Investigations of Oxalato 2 O,o Bis Propan 2 Olato Titanium

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of titanium complexes such as (Oxalato(2-)-O,O')bis(propan-2-olato)titanium involves the coordination of ligands to a central titanium atom. The specific mechanisms can be intricate, often involving precursor compounds like titanium alkoxides. For instance, the synthesis of brookite TiO2 nanoparticles can be achieved through the hydrolysis of titanium(IV) isopropoxide, where isopropanol (B130326) acts as both a solvent and a ligand. researchgate.net

The formation of titanium complexes is a dynamic process of bond formation and cleavage. In the synthesis of related complexes, titanium precursors such as titanium tetra-alkyls have been isolated, highlighting the developments in transition metal-alkyl chemistry. The complexation process can involve ligand exchange reactions where, for example, oxalate (B1200264) ligands might be displaced by stronger chelating agents. The geometry of the resulting complex is influenced by the steric requirements of the ligands. For instance, in certain titanium complexes, the steric hindrance of specific groups can dictate a trigonal-bipyramidal geometry.

The formation of the (Oxalato(2-)-O,O')bis(propan-2-olato)titanium complex involves the coordination of one bidentate oxalate ligand and two monodentate propan-2-olato (isopropoxide) ligands to the titanium(IV) center. ontosight.ai This results in a six-coordinate octahedral geometry around the titanium atom. ontosight.ai The oxalate ligand binds through two oxygen atoms, forming a stable five-membered chelate ring. researchgate.netijcsi.pro The isopropoxide ligands bind through their oxygen atoms. The dynamics of this process involve the cleavage of bonds in the titanium precursor (e.g., Ti-Cl or Ti-OR bonds) and the formation of new Ti-O bonds with the incoming oxalate and isopropoxide ligands.

The reactivity of a coordination complex is significantly influenced by its functional groups. wikipedia.org In (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, the key functional groups are the oxalate and the propan-2-olato (isopropoxide) ligands.

The oxalate ligand is a bidentate chelator that forms a stable complex with the titanium(IV) ion. researchgate.netijcsi.pro This chelation enhances the stability of the complex. The decomposition of oxalate groups coordinated to titanium atoms can proceed via reaction with Ti-OH groups, leading to the evolution of carbon monoxide and carbon dioxide. researchgate.net The presence of oxalic acid as a chelating agent can also significantly influence the crystalline structure of TiO2 polymorphs formed during hydrothermal synthesis, with the outcome being pH-dependent. researchgate.net

Table 1: Influence of Functional Groups on Reactivity

| Functional Group | Type | Role in Reactivity |

| Oxalate (C₂O₄²⁻) | Bidentate Ligand | Forms a stable five-membered chelate ring with titanium, enhancing complex stability. Influences the formation of different TiO₂ crystal phases during thermal decomposition. researchgate.net |

| Propan-2-olato (C₃H₇O⁻) | Monodentate Ligand | Highly susceptible to hydrolysis, which is a primary pathway for the degradation of the complex and for the synthesis of TiO₂ materials. researchgate.neteuropa.eu |

Degradation Pathways Analysis of the Titanium Complex

The degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is primarily driven by hydrolytic and photolytic mechanisms. These processes involve the breakdown of the coordination bonds and the transformation of the complex.

Hydrolysis is a major degradation pathway for titanium alkoxide complexes. In the case of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, the isopropoxide ligands are particularly prone to reaction with water. This process involves the nucleophilic attack of water on the titanium center, leading to the displacement of the isopropoxide groups and the formation of titanium-hydroxy (Ti-OH) species. researchgate.net

The rate and mechanism of hydrolysis of titanium complexes are highly dependent on the pH of the solution. researchgate.net In acidic conditions (pH 1-4), monotitanyl oxalate species are generally stable. nih.gov However, as the pH increases, the hydrolysis of Ti(IV) species becomes more pronounced. ijcsi.proresearchgate.net

Studies on the hydrolysis of titanium tetrachloride show that different hydroxocomplexes of titanium, such as [Ti(OH)(OH₂)₅]³⁺ and [Ti(OH)₂(OH₂)₄]²⁺, exist at different pH values. researchgate.net At higher pH values (above pH 6), hydrolysis of TiO²⁺ can occur, and multimeric oxo-Ti(IV) oxalate species may form. nih.gov The specific polymorphic form of titanium dioxide (anatase, rutile, or brookite) that results from hydrolysis can also be controlled by adjusting the pH of the reaction medium. researchgate.net For instance, in the presence of oxalic acid, anatase formation is favored at pH 2, while rutile is predominant at pH 4 to 6. researchgate.net

Table 2: pH Influence on Titanium Complex Stability and Hydrolysis Products

| pH Range | Predominant Species/Behavior | Resulting TiO₂ Polymorph (in some systems) | Reference |

| 1 - 4 | Stable monotitanyl oxalate species. | Rutile (predominant at pH 4-6) | nih.gov, researchgate.net |

| > 6 | Increased hydrolysis of Ti(IV). Formation of multimeric oxo-Ti(IV) species. | Anatase (favored at pH 2) | , nih.gov, researchgate.net |

While detailed studies specifically on the photolytic degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are not widely available, information on related titanium complexes can provide insights. Titanium complexes, particularly those involving organic ligands, can be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation.

This process typically involves the absorption of photons, which excites the molecule to a higher energy state. This can lead to the cleavage of the metal-ligand bonds. For titanium-oxalate systems, UV irradiation can promote the reduction of Ti(IV) to Ti(III) and the oxidation of the oxalate ligand to CO₂. The resulting reactive titanium species can then participate in further reactions. The photolytic degradation of titanium complexes is a key principle behind the photocatalytic activity of TiO₂, where the generation of electron-hole pairs upon UV irradiation leads to the degradation of organic pollutants. researchgate.net The synthesis of TiO₂ nanoparticles from titanium oxalate complexes has been shown to yield materials with excellent visible light absorption and photocatalytic activity, suggesting that the parent complex is indeed photo-active. researchgate.net

Photolytic Degradation Mechanisms

Wavelength-Specific Photoreactions

The photochemical behavior of titanium complexes is a subject of significant interest, largely due to the photocatalytic properties of titanium dioxide (TiO₂). While specific wavelength-dependent photoreaction studies on (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are not extensively documented in publicly available literature, the principles of photoreactions in related titanium-oxalate systems can provide valuable insights.

The absorption of light by titanium-oxalate complexes can initiate a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the oxalate ligand to the titanium(IV) center, transiently forming a titanium(III) species and an oxalate radical. The efficiency and pathway of this photoreaction are dependent on the wavelength of the incident light. UV irradiation is generally effective in promoting such charge-transfer processes in titanium complexes.

In studies of related systems, such as the photocatalytic degradation of pollutants using TiO₂, the presence of oxalate has been shown to enhance the reaction rates under UV light. eeer.org This enhancement is attributed to the formation of surface complexes between TiO₂ and oxalate, which can then undergo photoreduction to produce reactive oxygen species. eeer.org The photochemical degradation of some titanium oxalate complexes is influenced by pH, with different efficiencies observed under varying pH conditions, suggesting that the speciation of the complex in solution plays a crucial role in its photoreactivity. psu.ac.th

It is plausible that the photoreactions of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would involve the cleavage of the titanium-oxalate bond or the titanium-isopropoxide bond, leading to a cascade of further reactions. The specific quantum yields and product distributions would be expected to vary with the excitation wavelength, as different electronic transitions would be targeted.

Thermal Decomposition Pathways

The thermal degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is expected to be a multi-step process involving the sequential loss and decomposition of its ligands. Studies on analogous titanium oxalate and alkoxide compounds provide a framework for understanding these pathways.

Thermogravimetric analysis (TGA) of related titanium oxalate hydrates shows decomposition typically occurs in distinct stages. For instance, the thermal decomposition of potassium titanium oxalate dihydrate, K₂TiO(C₂O₄)₂·2H₂O, involves an initial dehydration step, followed by the decomposition of the oxalate ligands at higher temperatures, ultimately yielding a stable potassium titanate. researchgate.net Similarly, a study on a TiO₂ gel derived from titanium(IV) isopropoxide and oxalic acid identified several mass loss events upon heating. The initial loss is attributed to water and the release of propene from the isopropoxide groups, followed by the decomposition of the oxalate ligand, releasing CO and CO₂. akjournals.com

Based on these findings, the thermal decomposition of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would likely proceed as follows:

Initial decomposition of isopropoxide ligands: This may occur through pathways such as the elimination of propene and water, or the release of isopropanol.

Decomposition of the oxalate ligand: This is a more energetic process, typically occurring at higher temperatures and resulting in the release of carbon monoxide (CO) and carbon dioxide (CO₂).

Formation of a titanium oxide residue: The final solid product after complete decomposition in an inert atmosphere is expected to be titanium dioxide (TiO₂). psu.ac.th

The table below summarizes thermal decomposition data for a related titanium oxalate precursor.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 80 - 360 | 45.9 | Loss of adsorbed water and decomposition of isopropoxide groups |

| 360 - 950 | 5.0 | Decomposition of residual oxalate groups and crystallization of TiO₂ |

| Data derived from a study on a sol-gel prepared TiO₂ powder using titanium(IV) isopropoxide and oxalic acid. akjournals.com |

Oxidative Degradation Processes

In the presence of oxidizing agents, the degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is expected to be accelerated. The oxalate ligand is susceptible to oxidation, which can lead to the breakdown of the complex.

A study on the degradation of ranitidine (B14927) in a TiO₂/H₂O₂ system demonstrated that the presence of oxalate significantly enhances the degradation rate. eeer.org This was attributed to the formation of a surface complex with titanium, which then reacts with hydrogen peroxide to generate highly reactive hydroperoxyl radicals (HO₂•) and singlet oxygen (¹O₂). eeer.org These reactive oxygen species (ROS) are potent oxidants that can attack the organic ligands of the complex, leading to their degradation.

The proposed mechanism involves an inner-sphere electron transfer within a peroxo-titanium complex, which is facilitated by the chelation of oxalate. eeer.org This suggests that in an oxidative environment, the degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would be initiated by the oxidation of the oxalate ligand, followed by the subsequent breakdown of the isopropoxide groups and the titanium-containing core. The final product in an oxidative atmosphere would likely be TiO₂.

Identification of Intermediate and Final Degradation Products

The degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium will produce a variety of intermediate and final products depending on the degradation conditions.

Under thermal decomposition: In an inert atmosphere, the primary gaseous products from the decomposition of the isopropoxide ligands are expected to be isopropanol and propene. akjournals.com The subsequent decomposition of the oxalate ligand would yield carbon monoxide and carbon dioxide. akjournals.com The solid residue is anticipated to be titanium dioxide, which may exist in different crystalline forms (anatase, rutile, or brookite) depending on the final temperature and reaction atmosphere. akjournals.comresearchgate.net

Under photolytic conditions: Photodegradation is likely to generate radical species as intermediates. The LMCT process can produce an oxalate radical, which can then decarboxylate to form CO₂ and a CO₂⁻ radical anion. The propan-2-olato ligand could also be oxidized, potentially forming acetone (B3395972) and other smaller organic fragments. The final products would likely include CO₂, water, and a titanium oxide species.

Under oxidative degradation: In the presence of strong oxidants like H₂O₂, the primary intermediates are reactive oxygen species such as hydroperoxyl radicals. eeer.org The degradation of the organic ligands would lead to the formation of smaller oxygenated organic molecules, eventually mineralizing to CO₂ and water. The final titanium-containing product is expected to be TiO₂.

The following table summarizes the expected degradation products under different conditions.

| Degradation Condition | Intermediate Products | Final Products |

| Thermal (Inert) | Isopropanol, Propene, CO | TiO₂, CO₂ |

| Photolytic | Oxalate radical, Acetone | TiO₂, CO₂, H₂O |

| Oxidative | Reactive Oxygen Species, Carbonyls | TiO₂, CO₂, H₂O |

Stability and Transformation Kinetics of the Titanium Complex

The rate at which (Oxalato(2-)-O,O')bis(propan-2-olato)titanium transforms is a key parameter in understanding its reactivity and persistence. Kinetic studies provide quantitative data on degradation rates and the factors that influence them.

Kinetic Studies of Degradation Rates

While specific kinetic data for the degradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are scarce, studies on related compounds allow for an estimation of its reactivity. The degradation of titanium complexes often follows pseudo-first-order kinetics, especially in solution where one reactant is in large excess.

For instance, in the oxalate-enhanced degradation of ranitidine by a TiO₂/H₂O₂ system, the degradation followed pseudo-first-order kinetics. The rate constant for ranitidine degradation increased by a factor of 5.7 in the presence of oxalate, from 0.144 h⁻¹ to 0.823 h⁻¹. eeer.orgeeer.org This highlights the significant accelerating effect of the oxalate ligand on the degradation process.

The thermal decomposition kinetics of titanium-containing materials have also been investigated. For the thermal dehydration of potassium titanium oxalate, model-free isoconversional methods have been used to determine the activation energy (Ea) of the process, which shows a dependence on the extent of conversion. akjournals.com Similar approaches could be applied to determine the kinetic parameters for the thermal decomposition of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. The activation energy for the thermal decomposition of a Ti-6Al-4V metal injection moulding feedstock, which involves the removal of an organic binder, was found to vary with the degree of debinding, indicating a complex, multi-step degradation process. researchgate.net

Factors Influencing Transformation Rates

Several factors can influence the rate of transformation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium.

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of thermal decomposition. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Higher temperatures provide the necessary activation energy for bond cleavage and ligand decomposition. researchgate.net

Presence of Oxidants/Reductants: The presence of oxidizing agents like H₂O₂ can dramatically increase the degradation rate through the generation of reactive oxygen species. eeer.org Conversely, reducing conditions could lead to the reduction of the Ti(IV) center, which would also destabilize the complex.

Solvent: The nature of the solvent can influence the stability and reactivity of the complex. The solubility of the complex and its interactions with solvent molecules can affect reaction rates. Hydrolysis can occur in the presence of water, leading to the replacement of alkoxide ligands with hydroxyl groups and eventual formation of titanium oxides. rsc.org

Light Intensity (for photoreactions): For photochemical degradation, the rate of reaction is typically proportional to the intensity of the light source, as a higher photon flux leads to a greater number of excited-state molecules per unit time. psu.ac.th

The following table summarizes the key factors and their expected influence on the degradation rate of the titanium complex.

| Factor | Influence on Degradation Rate |

| Increasing Temperature | Increases thermal degradation rate |

| pH | Affects stability and speciation in solution |

| Presence of Oxidants | Increases oxidative degradation rate |

| Presence of Water | Can lead to hydrolysis |

| Light Intensity | Increases photolytic degradation rate |

Environmental Fate and Biotransformation of Oxalato 2 O,o Bis Propan 2 Olato Titanium

Environmental Compartmentalization Studies

Specific experimental data on the environmental distribution of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium are not available. The following sections outline the expected behavior in various environmental compartments.

Distribution in Aquatic Systems (Water, Sediment)

Upon entering an aquatic environment, (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is anticipated to undergo rapid hydrolysis. The titanium-alkoxide bonds are susceptible to cleavage by water, leading to the release of propan-2-ol and the formation of titanium-oxo or titanium-hydroxo species. The oxalate (B1200264) ligand, forming a more stable chelate ring with the titanium center, may persist for a longer duration under certain pH conditions.

The ultimate fate of the titanium moiety in aquatic systems is likely the formation of insoluble titanium dioxide (TiO2). This precipitation would lead to the partitioning of titanium from the water column to the sediment. The propan-2-ol released during hydrolysis is miscible with water and is not expected to sorb to sediment.

Table 1: Predicted Distribution and Fate in Aquatic Systems

| Component | Predicted Behavior in Water Column | Predicted Fate in Sediment |

|---|---|---|

| Titanium | Rapid hydrolysis to form insoluble titanium hydroxides and oxides. | Accumulation as titanium dioxide. |

| Oxalate | May remain transiently as a soluble titanium-oxalate complex or as the free anion. | Potential for sorption to sediment particles, though it is generally mobile in soils. |

| Propan-2-ol | Highly soluble; will remain in the aqueous phase. | Negligible sorption to sediment. |

Soil Dynamics and Mobility Assessments

In the soil compartment, the behavior of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would be governed by hydrolysis, sorption, and biodegradation processes. Similar to aquatic systems, rapid hydrolysis of the propan-2-olato ligands is expected upon contact with soil moisture.

The resulting titanium species would likely exhibit low mobility due to strong sorption to soil organic matter and clay particles, and the formation of insoluble titanium oxides. The mobility of the oxalate ligand would depend on soil pH and the presence of other cations, but it is generally considered to be relatively mobile in soil. Propan-2-ol is expected to be highly mobile in soil porewater.

Table 2: Estimated Soil Mobility Parameters

| Component | Expected Soil Adsorption Coefficient (Koc) | Mobility Class |

|---|---|---|

| Titanium Species | High | Low to Immobile |

| Oxalate | Low to Moderate | Mobile to Moderately Mobile |

| Propan-2-ol | Very Low | Very Mobile |

Note: Koc values are estimated based on the general behavior of the components, as no specific experimental data for the parent compound is available.

Atmospheric Transport and Fate

Due to its nature as a coordination complex, (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is expected to have a very low vapor pressure, making its transport into the atmosphere in a gaseous state unlikely. If released into the atmosphere as an aerosol, it would be subject to deposition (wet or dry).

Once in the atmosphere, any present compound would likely undergo photolysis, although specific data are lacking. The released organic ligands, propan-2-ol and oxalic acid, would be subject to degradation by hydroxyl radicals.

Biodegradation Research

No specific studies on the biodegradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium have been identified. However, the biodegradability of its organic components, oxalate and propan-2-ol, is well-documented.

Aerobic Biodegradation Pathways

In the presence of oxygen, the organic ligands of the compound are expected to be readily biodegradable by a wide variety of microorganisms.

Propan-2-ol: This simple alcohol is a well-known substrate for many aerobic bacteria and fungi. It is typically oxidized to acetone (B3395972), which is then further metabolized.

Oxalate: Oxalate is also readily degraded by numerous microorganisms through the action of enzymes such as oxalate oxidase and oxalate decarboxylase.

The central titanium atom is not subject to biodegradation but would be transformed into inorganic titanium species, primarily titanium dioxide.

Anaerobic Biodegradation Processes

Under anaerobic conditions, the biodegradation of the organic ligands is also expected to occur, although potentially at a slower rate than under aerobic conditions.

Propan-2-ol: Can be fermented or used as an electron donor by various anaerobic microorganisms.

Oxalate: Can be degraded by specialized anaerobic bacteria, such as Oxalobacter formigenes, which uses oxalate as its primary energy source.

The titanium moiety would remain as inorganic titanium species.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| (Oxalato(2-)-O,O')bis(propan-2-olato)titanium |

| EINECS 283-831-3 |

| Titanium dioxide |

| Propan-2-ol |

| Oxalic acid |

| Acetone |

Microbial Community Interactions in Degradation

The biodegradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is expected to be primarily driven by the microbial metabolism of its organic ligands: oxalate and propan-2-olate (isopropanol). The central titanium atom is not subject to biodegradation but its speciation and bioavailability will be influenced by the degradation of the surrounding organic molecules.

Isopropanol (B130326) Degradation: Isopropanol is known to be readily biodegradable by a wide variety of microorganisms. rsc.orgchemicalbook.com Bacteria such as Paracoccus denitrificans and mixed microbial consortia can utilize isopropanol as a sole carbon and energy source. rsc.orgchemicalbook.com The aerobic degradation pathway typically involves the oxidation of isopropanol to acetone, which is then further metabolized. rsc.org The microbial communities responsible for isopropanol degradation are ubiquitous in soil and water environments.

Oxalate Degradation: Oxalate is a common plant constituent and is naturally present in the environment. utwente.nl A specialized group of microorganisms, known as oxalotrophs, are capable of degrading oxalate. utwente.nl This process is a key part of the oxalate-carbonate pathway in soils, where the microbial decomposition of calcium oxalate can lead to the precipitation of calcium carbonate, contributing to carbon sequestration. utwente.nlresearchgate.net Both bacteria and fungi are involved in oxalate degradation. utwente.nl The presence of oxalate-degrading microbes in the gut of mammals is also well-documented, highlighting their role in oxalate homeostasis. nih.govrsc.org

Simulation Studies of Biodegradation in Environmental Matrices

Specific simulation studies on the biodegradation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium in environmental matrices such as wastewater or marine environments are not available in the scientific literature. However, the principles of such studies can be discussed.

Simulation tests are designed to estimate the rate of biodegradation in a specific environmental compartment under more realistic conditions than standard screening tests. mdpi.com These studies typically use low concentrations of the test substance and inocula from the relevant environment (e.g., activated sludge for wastewater, seawater for marine environments).

For a compound like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, a simulation study would likely track the disappearance of the parent compound and the formation and decay of major transformation products. Given the expected pathway, the primary organic transformation products would be isopropanol and oxalic acid, which would be further mineralized to carbon dioxide and water. The fate of the titanium would also be monitored, which is expected to convert to inorganic forms like titanium dioxide.

The table below illustrates a hypothetical experimental setup for a simulation study in an activated sludge matrix.

| Parameter | Condition | Rationale |

| Test System | OECD 314B: Biodegradation in Activated Sludge | Simulates the conditions of a wastewater treatment plant. mdpi.com |

| Inoculum | Activated sludge from a domestic wastewater treatment plant | Represents a relevant microbial community for industrial chemical discharge. |

| Test Substance Concentration | Low µg/L to mg/L range | Reflects realistic environmental concentrations. |

| Monitoring | Parent compound, isopropanol, oxalate, CO2 evolution, dissolved organic carbon (DOC), titanium speciation | To determine the rate and extent of primary and ultimate biodegradation and the fate of titanium. |

| Duration | Typically 28 to 60 days | Allows for adaptation of the microbial community and degradation to occur. |

Assessment of Ready and Inherent Biodegradability

There is no specific data on the ready or inherent biodegradability of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. The assessment must therefore be inferred from its components.

Ready Biodegradability refers to the ability of a substance to undergo rapid and ultimate biodegradation under stringent aerobic conditions. fao.orgoecd.org Isopropanol is considered readily biodegradable. asm.org Oxalic acid is also generally considered to be readily biodegradable by various microbial populations.

Inherent Biodegradability is a classification for substances for which there is unequivocal evidence of biodegradation under any test conditions. europa.eu

Based on the ready biodegradability of its organic ligands, it is plausible that (Oxalato(2-)-O,O')bis(propan-2-olato)titanium could undergo significant biodegradation. However, the presence of the titanium center and the stability of the complex could influence the outcome of standard tests. Metal complexes can sometimes inhibit microbial activity or reduce the bioavailability of the organic part of the molecule. Therefore, without specific testing, a definitive classification cannot be made.

The following table summarizes the expected biodegradability of the components.

| Component | Ready Biodegradability | Inherent Biodegradability |

| Isopropanol | Yes asm.org | Yes |

| Oxalate | Expected to be readily biodegradable | Yes utwente.nl |

| (Oxalato(2-)-O,O')bis(propan-2-olato)titanium | Data not available | Data not available |

Abiotic Transformation Processes in the Environment

Hydrolysis in Natural Waters

Organotitanium compounds, particularly those with alkoxide ligands, are known to be susceptible to hydrolysis. europa.eu The titanium-oxygen bonds in titanium alkoxides and carboxylates can be cleaved by water. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric hindrance of the ligands.

For (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, hydrolysis in natural waters would likely lead to the release of isopropanol and oxalic acid, and the formation of titanium hydroxides or oxides (ultimately TiO₂). The stability of titanium-oxalate complexes in aqueous solution is known to be pH-dependent. rsc.orgutwente.nl

The general hydrolysis reaction can be represented as: Ti(C₂O₄)(OC₃H₇)₂ + 4H₂O → Ti(OH)₄ + H₂C₂O₄ + 2C₃H₇OH The resulting titanium hydroxide, Ti(OH)₄, is unstable and would likely dehydrate to form titanium dioxide (TiO₂).

Photolysis under Environmental Conditions

Photolysis, or degradation by light, is another potential abiotic transformation pathway. Titanium complexes, including those with carboxylate ligands like citrate, have been shown to be photochemically active. nih.gov UV radiation can induce ligand-to-metal charge transfer, leading to the reduction of Ti(IV) to Ti(III) and the oxidation of the organic ligand. nih.gov

Titanium dioxide (TiO₂), a potential hydrolysis product, is a well-known photocatalyst that can generate reactive oxygen species in the presence of UV light and water. mdpi.com These reactive species can then degrade a wide range of organic compounds. Therefore, the hydrolysis of the parent compound to form TiO₂ could indirectly lead to the further degradation of the released oxalate and isopropanol, as well as other organic matter in the environment.

Persistence Assessment Methodologies

The persistence of a chemical substance in the environment is a key factor in its risk assessment. nih.goveuropa.eu A substance is considered persistent if it resists degradation for a long time. The assessment of persistence, bioaccumulation, and toxicity (PBT) is a requirement under many regulatory frameworks, such as REACH in Europe. europa.eu

The persistence assessment for a substance like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would involve a weight-of-evidence approach, integrating data from various studies:

Screening Tests for Biodegradability: Ready and inherent biodegradability tests (e.g., OECD 301 series) would provide initial information on its potential to biodegrade. oecd.orgepa.gov

Simulation Studies: If the substance is not found to be readily biodegradable, simulation tests (e.g., OECD 308, 309) would be conducted to determine its degradation half-life in relevant environmental compartments like water, soil, and sediment under more realistic conditions.

Identification of Transformation Products: It is crucial to identify major transformation products and assess their persistence and toxicity.

For metals and organometallic compounds, the persistence assessment of the organic part of the molecule is considered, while the metal itself is considered persistent as it cannot be degraded. mdpi.comresearchgate.net The assessment would therefore focus on the degradation half-lives of the oxalate and isopropanol ligands and the fate and speciation of the titanium in the environment. Due to the lack of specific data for this compound, a conclusive persistence assessment cannot be performed.

Half-life Determination in Various Media

No data is available on the half-life of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium in soil, water, or air.

Predictive Modeling for Environmental Persistence (e.g., QSAR)

No predictive modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, specific to the environmental persistence of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium were found.

Metabolite Identification and Environmental Impact of Transformation Products

Characterization of Environmental Transformation Products

There is no information available characterizing the environmental transformation products of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium.

Advanced Analytical Methodologies for Oxalato 2 O,o Bis Propan 2 Olato Titanium

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. Each technique offers a unique window into the compound's atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, ¹H and ¹³C NMR are of primary importance.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the propan-2-olato ligands. The methine (CH) and methyl (CH₃) protons of the isopropoxy groups are expected to exhibit characteristic chemical shifts and splitting patterns. Due to the rapid exchange of alkoxide ligands that can be observed by variable temperature NMR spectroscopy in some titanium alkoxide complexes, the appearance of the spectra can be temperature-dependent. gcms.cz

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The carbons of the propan-2-olato ligands and the oxalate (B1200264) ligand will have distinct chemical shifts. The signal for the carboxylate carbon of the oxalate ligand is particularly diagnostic. For instance, in related oxalate-containing complexes, the ¹³C signal for the oxalate carbon can be observed at specific ppm values. In a study of neptunyl oxalate complexes, the free oxalate ion showed a ¹³C NMR signal around 170 ppm. osti.gov

Table 1: Representative ¹H and ¹³C NMR Data for Ligands Related to (Oxalato(2-)-O,O')bis(propan-2-olato)titanium Note: Specific NMR data for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is not readily available in the cited literature. The data presented below is for the individual ligands or closely related structures and serves for illustrative purposes.

| Nucleus | Ligand/Fragment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Propan-2-ol (CH) | ~4.0 | Septet |

| ¹H | Propan-2-ol (CH₃) | ~1.2 | Doublet |

| ¹³C | Propan-2-ol (CH) | ~64 | - |

| ¹³C | Propan-2-ol (CH₃) | ~25 | - |

| ¹³C | Oxalate (C=O) | ~160-170 | - |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium and to gain insight into its structure through the analysis of its fragmentation patterns. Techniques like electrospray ionization (ESI-MS) are particularly useful for coordination compounds. unl.pt The fragmentation of titanium alkoxide complexes can be complex, sometimes revealing the nuclearity of the complex in the gas phase. acs.org For related titanium oxide clusters, ESI-MS has been shown to be a powerful technique for studying their reactions and fragmentation in solution, where the fragmentation steps can provide insight into the core structure. researchgate.net

The expected fragmentation pathways for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would likely involve the sequential loss of the propan-2-olato and oxalate ligands. The observation of the molecular ion peak would confirm the molecular weight of the compound.

Table 2: Hypothetical Fragmentation Pattern for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium in Mass Spectrometry Note: This table is illustrative and based on general principles of mass spectrometry of organometallic complexes, as specific data for the target compound is not available in the cited literature.

| Fragment Ion | Formula | Proposed Loss |

|---|---|---|

| [M - OPrⁱ]⁺ | [C₅H₇O₅Ti]⁺ | Loss of one propan-2-olato radical |

| [M - 2OPrⁱ]⁺ | [C₂O₄Ti]⁺ | Loss of two propan-2-olato radicals |

| [M - C₂O₄]⁺ | [C₆H₁₄O₂Ti]⁺ | Loss of oxalate ligand |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. The spectra are characterized by absorption bands corresponding to the vibrational modes of the oxalate and propan-2-olato ligands, as well as the Ti-O bonds.

The oxalate ligand has characteristic stretching vibrations for the C=O and C-O bonds. In metal oxalates, these bands are sensitive to the coordination mode of the ligand. acs.org For example, the C=O stretching in oxalato complexes typically appears in the range of 1650-1720 cm⁻¹. The Ti-O stretching vibrations are expected at lower wavenumbers, generally in the 400-600 cm⁻¹ region. Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Ti-O framework, often providing complementary information to IR spectroscopy. uci.edu Studies on zinc titanates formed using titanium isopropoxide and oxalic acid have utilized both FTIR and Raman to identify the formation of metal-oxalate structures. uomustansiriyah.edu.iq

Table 3: Typical Vibrational Frequencies for Functional Groups in Titanium Oxalate and Alkoxide Complexes Note: This data is compiled from general knowledge of vibrational spectroscopy and studies on related titanium complexes, as a complete, assigned spectrum for the specific target compound is not available in the cited literature. acs.orgdocbrown.info

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Oxalate) | Asymmetric stretch | 1650 - 1720 (strong) | 1640 - 1680 (medium) |

| C-O (Oxalate) | Symmetric stretch | 1300 - 1400 (strong) | 1400 - 1450 (strong) |

| C-H (Isopropoxy) | Stretch | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| C-O (Isopropoxy) | Stretch | 1000 - 1150 (strong) | 1000 - 1150 (weak) |

| Ti-O | Stretch | 400 - 600 (strong) | 400 - 600 (strong) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For titanium(IV) complexes like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, which are d⁰ systems, d-d transitions are not possible. Therefore, any absorption bands in the UV-Vis region are typically due to ligand-to-metal charge transfer (LMCT) transitions. rsc.org

The spectra of titanium(IV) complexes often show intense absorption bands in the ultraviolet region, which can tail into the visible region depending on the nature of the ligands. rsc.org For instance, the UV-visible absorption spectrum of the hexaaquatitanium(III) ion shows a maximum absorption around 520 nm, but titanium(IV) compounds are generally colorless or white because they lack d-electrons to be promoted. researchgate.net However, charge transfer from the oxygen atoms of the oxalate and isopropoxide ligands to the empty d-orbitals of the titanium(IV) center can result in strong UV absorptions. The position and intensity of these LMCT bands are sensitive to the coordination environment of the titanium atom.

Table 4: Expected Electronic Transitions for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium Note: The specific λmax for the target compound is not available in the cited literature. The data is based on general knowledge of titanium(IV) complexes. rsc.orgrsc.orglawdata.com.tw

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | 200 - 400 | High (>1000) |

| Intra-ligand (π → π*) | < 300 | High |

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are crucial for assessing the purity of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium and for analyzing potential impurities or reaction byproducts.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many organometallic compounds, including titanium alkoxides, can be thermally labile and may decompose in the hot injector port or on the GC column. scispace.com This thermal instability often necessitates chemical derivatization to convert the analyte into a more volatile and stable form prior to GC-MS analysis. rsc.org

For a compound like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, direct GC-MS analysis would likely be challenging due to its polarity and potential for thermal decomposition. A possible approach would involve a derivatization step, such as silylation, to replace the acidic protons and improve thermal stability. Alternatively, techniques like cold electron ionization (Cold EI) GC-MS are being developed to analyze thermally labile compounds with reduced degradation. Given these challenges, there is limited specific information on the direct GC-MS analysis of this particular titanium complex in the literature. Analysis of contaminants on 3D printed titanium has been performed using outgassing GC-MS, which demonstrates the technique's applicability to titanium-related materials, albeit not for the specific compound .

Discrepancy Identified in Chemical Identifier and Name

An investigation into the chemical compound specified as "Einecs 283-831-3" has revealed a significant discrepancy with the requested article subject, "(Oxalato(2-)-O,O')bis(propan-2-olato)titanium." The provided European Inventory of Existing Commercial Chemical Substances (EINECS) number does not correspond to the specified titanium complex.

According to multiple chemical databases, EINECS number 283-831-3 is associated with other chemical compounds, including benzoic acid, heptan-2-amine and 4,7-Methano-1H-inden-5-ol, octahydro-5-(2-propenyl)-. europa.euchemexper.comeuropa.eumolbase.com Conversely, the chemical compound (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, also known as titanium oxalate isopropoxide, is registered under CAS number 83877-94-5 and EINECS number 281-164-2. chemsrc.comchemnet.comchemicalbook.com

The provided article outline focuses on advanced analytical methodologies for a titanium complex. Given that this compound does not identify a titanium compound, generating an article based on the provided outline for this specific EINECS number would be scientifically inaccurate.

To ensure the delivery of a factually correct and relevant article, clarification is required regarding the intended subject of the report. Please verify whether the focus should be on the chemical substance registered under this compound or on the analytical methodologies for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium (EINECS 281-164-2).

Upon receiving clarification, a comprehensive and accurate article adhering to the specified outline and requirements will be generated.

Theoretical and Computational Studies of Oxalato 2 O,o Bis Propan 2 Olato Titanium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of coordination compounds. For a molecule like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, these methods can provide a detailed understanding of bonding, orbital interactions, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In the context of titanium complexes, DFT can be employed to determine geometric parameters, vibrational frequencies, and electronic structures.

Studies on similar titanium-oxo clusters containing both carboxylate (tartrate) and isopropoxide ligands have demonstrated the utility of DFT in providing precise structural information. For instance, in tartrate-based titanium-oxo clusters, DFT calculations have been used to categorize and determine the lengths of different types of Ti-O bonds. These include coordination bonds between the titanium center and the carboxylate group, as well as bonds with the isopropoxide ligands ktu.lt. Such calculations would be invaluable in understanding the bonding within (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, particularly the nature of the bonds between the titanium atom and the oxygen atoms of both the oxalate (B1200264) and propan-2-olate ligands.

DFT has also been successfully applied to study the electronic properties of various phases of titanium, providing insights into their relative stability and electrical conductance researchgate.net. For coordination complexes, DFT can elucidate the electronic structure, which is crucial for understanding their reactivity and potential applications fsu.edumdpi.com.

A theoretical DFT study of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would likely focus on optimizing the molecular geometry to predict bond lengths and angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, with the energy and shape of these orbitals indicating likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Bond Lengths for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium Based on Analogous Compounds

| Bond | Predicted Bond Length (Å) | Basis of Prediction |

| Ti-O (propan-2-olate) | 1.77 - 1.80 | Based on DFT calculations of tartrate-based titanium-oxo clusters which show shorter Ti-O bonds with isopropoxide ligands ktu.lt. |

| Ti-O (oxalate) | 2.00 - 2.08 | In tartrate-based titanium-oxo clusters, the coordination bonds between the central titanium atom and the tartaric acid group fall within this range ktu.lt. Similar bond lengths are observed in other titanium oxalate complexes researchgate.net. |

| C-C (oxalate) | ~1.54 | The C-C bond length in oxalate ligands of titanium complexes is typical of a C-C single bond researchgate.net. |

| C=O (oxalate) | ~1.24 - 1.27 | Reflects the resonance structure of the oxalate anion within the complex researchgate.net. |

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of molecules in terms of the interactions between atomic orbitals. For a transition metal complex like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, an MO diagram would illustrate the bonding, non-bonding, and anti-bonding orbitals arising from the combination of titanium's d-orbitals and the ligand orbitals.

While a specific MO diagram for (Oxalato(2-)-O,O')bis(propan-2-olato)titanium is not available, insights can be gained from the analysis of simpler, related molecules such as titanium tetraisopropoxide (Ti(OiPr)4). The construction of an MO diagram for Ti(OiPr)4 reveals the nature of the sigma and pi interactions between the titanium center and the isopropoxide ligands umb.edu. The diagram would show the non-bonding nature of some orbitals and the potential for d-p mixing umb.edu.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide valuable insights into the conformational flexibility of molecules and their interactions with other molecules, such as solvents or reactants.

For a molecule like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium, MD simulations could be used to explore its conformational landscape. The propan-2-olate ligands, in particular, have rotational degrees of freedom that could lead to different stable or metastable conformations. MD simulations would allow for the exploration of these different conformations and the determination of their relative energies.

While specific MD studies on this compound are not available, the principles of MD simulations have been applied to a wide range of titanium-containing systems, from the behavior of bulk titanium under deformation researchgate.net to the aggregation of titanium dioxide nanoparticles nih.govnih.gov. The simulation of transition metal complexes, in general, is a challenging area due to the number of vibrational degrees of freedom and electronic states, but methods are being developed to tackle these complexities youtube.com. MD simulations have also been extensively used to study Ti-Al-based alloys, demonstrating the power of this technique in understanding material properties at the atomic scale mdpi.com.

An MD simulation of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium in a solvent, such as water or an organic solvent, would provide information on the solvent structure around the molecule and the dynamics of solvent-solute interactions. This would be particularly relevant for understanding its reactivity in solution.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

A key reaction for titanium alkoxides is hydrolysis, which is the first step in the sol-gel process to form titanium dioxide. The mechanism of hydrolysis of titanium alkoxides has been a subject of study. The reaction generally proceeds through a two-step process of hydrolysis and condensation researchgate.net. An associative mechanism has been proposed, where a water molecule coordinates to the titanium center, expanding its coordination number, followed by the elimination of an alcohol molecule researchgate.net.

Computational modeling of the hydrolysis of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The energies of these species would be calculated to determine the activation energy barrier for the reaction. The presence of the oxalate ligand may influence the reactivity of the propan-2-olate groups towards hydrolysis.

The rate of hydrolysis of titanium alkoxides is influenced by several factors, including the size of the alkoxy group and the pH of the solution. For instance, the rate of hydrolysis generally decreases with increasing size of the alkoxy group due to steric effects semanticscholar.org. Acidic conditions can catalyze the hydrolysis reaction by protonating the alkoxy group, making it a better leaving group aau.dk.

Table 2: Key Steps in the Proposed Hydrolysis Pathway of a Titanium Alkoxide

| Step | Description |

| 1. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic titanium center. |

| 2. Formation of aPenta-coordinate Intermediate | The coordination of the water molecule leads to the formation of a transient intermediate with an expanded coordination number around the titanium atom researchgate.net. This is the proposed transition state. |

| 3. Proton Transfer | A proton is transferred from the coordinated water molecule to one of the alkoxy groups. |

| 4. Elimination of Alcohol | The protonated alkoxy group leaves as an alcohol molecule, resulting in a hydroxylated titanium species. |

Predictive Modeling for Environmental Fate (e.g., QSAR, Persistence Models)

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. These models are particularly useful for assessing the potential environmental impact of new or untested chemicals.

Currently, there is a lack of specific QSAR models developed for organotitanium compounds like (Oxalato(2-)-O,O')bis(propan-2-olato)titanium. However, the general principles of QSAR modeling can be applied to this class of compounds. A QSAR model for the environmental fate of this compound would aim to predict properties such as its biodegradability, potential for bioaccumulation, and mobility in different environmental compartments.

The development of a QSAR model typically involves compiling a dataset of related compounds with known experimental data for a particular endpoint (e.g., rate of hydrolysis, toxicity). Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the experimental endpoint.

For organometallic compounds, developing robust QSAR models can be challenging due to the complexity of their chemistry and the limited availability of high-quality experimental data researchgate.net. However, efforts are being made to develop QSAR models for predicting important environmental parameters, such as the rate constants for reactions with hydroxyl radicals in the aquatic environment rsc.org.